
Sulfur monoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfur monoxide refers to a group of compounds composed of sulfur and oxygen atoms. The most commonly known sulfur oxides are sulfur dioxide (SO₂) and sulfur trioxide (SO₃). These compounds are significant both environmentally and industrially. Sulfur dioxide is a colorless gas with a pungent odor, often associated with the smell of a struck match. It is a major pollutant and a precursor to acid rain. Sulfur trioxide, on the other hand, is a highly reactive compound that forms sulfuric acid upon contact with water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfur dioxide can be prepared by burning sulfur in the presence of oxygen:
S+O2→SO2
Another method involves the roasting of metal sulfides, such as iron pyrite:
4FeS2+11O2→2Fe2O3+8SO2
Sulfur trioxide is typically produced by the catalytic oxidation of sulfur dioxide in the presence of vanadium pentoxide (V₂O₅) as a catalyst:
2SO2+O2→2SO3
Industrial Production Methods
Industrially, sulfur dioxide is produced by burning sulfur or roasting sulfide ores. Sulfur trioxide is produced via the contact process, which involves the catalytic oxidation of sulfur dioxide. This process is crucial for the large-scale production of sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfur monoxides undergo various chemical reactions, including:
Oxidation: Sulfur dioxide can be oxidized to sulfur trioxide.
Reduction: Sulfur dioxide acts as a reducing agent and can reduce halogens to halogen acids.
Hydrolysis: Sulfur trioxide reacts vigorously with water to form sulfuric acid.
Common Reagents and Conditions
Oxidation: Requires oxygen and a catalyst like vanadium pentoxide.
Reduction: Involves reagents such as halogens (e.g., chlorine).
Hydrolysis: Simply requires water.
Major Products
Sulfuric Acid: Formed from the hydrolysis of sulfur trioxide.
Sulfuryl Halides: Formed from the reaction of sulfur dioxide with halogens
Applications De Recherche Scientifique
Sulfur monoxides have a wide range of applications in scientific research:
Chemistry: Used in the synthesis of sulfuric acid, a key industrial chemical.
Biology: Studied for their effects on respiratory health and their role in acid rain formation.
Medicine: Sulfur dioxide has been used as a disinfectant and preservative.
Industry: Sulfur trioxide is used in the production of explosives and other chemicals
Mécanisme D'action
Sulfur monoxides exert their effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Sulfur monoxides can be compared with other oxides of group 16 elements, such as:
Oxygen Oxides: Oxygen forms oxides like water (H₂O) and carbon dioxide (CO₂). Sulfur monoxides are generally more reactive and form stronger acids.
Selenium Oxides: Selenium dioxide (SeO₂) is less reactive than sulfur dioxide but shares similar chemical properties.
Uniqueness
Sulfur monoxides are unique due to their high reactivity and their significant role in industrial processes, particularly in the production of sulfuric acid. They also have a major environmental impact, contributing to air pollution and acid rain .
Propriétés
Numéro CAS |
13827-32-2 |
|---|---|
Formule moléculaire |
SO2 OS |
Poids moléculaire |
48.07 g/mol |
Nom IUPAC |
sulfur monoxide |
InChI |
InChI=1S/OS/c1-2 |
Clé InChI |
XTQHKBHJIVJGKJ-UHFFFAOYSA-N |
SMILES |
O=S |
SMILES canonique |
O=S |
Point d'ébullition |
-10 °C |
Densité |
Relative density (water = 1): 1.4 (liquid, -10 °C) |
melting_point |
-75.5 °C |
Key on ui other cas no. |
13827-32-2 7446-09-5 |
Description physique |
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. |
Solubilité |
Solubility in water, ml/100ml at 25 °C: 8.5 |
Synonymes |
sulfur monoxide sulfur oxide |
Densité de vapeur |
Relative vapor density (air = 1): 2.25 |
Pression de vapeur |
Vapor pressure, kPa at 20 °C: 330 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


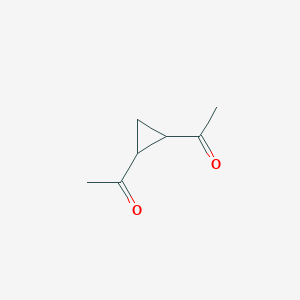
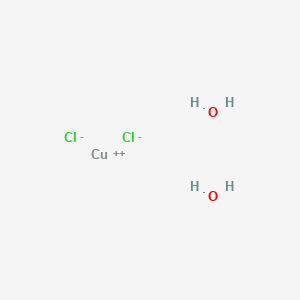
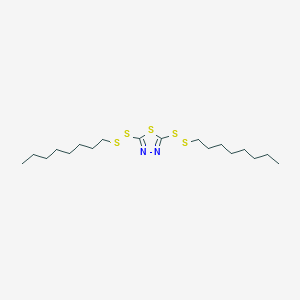
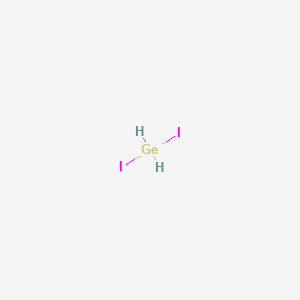
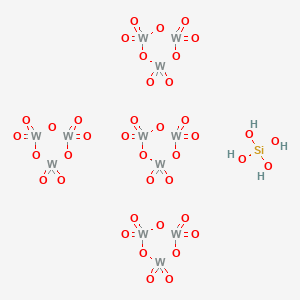
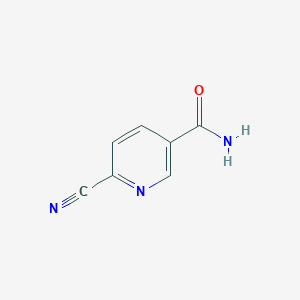
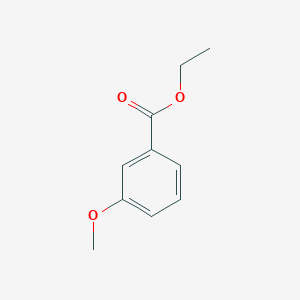
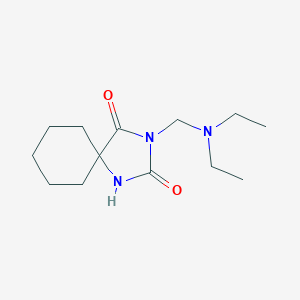
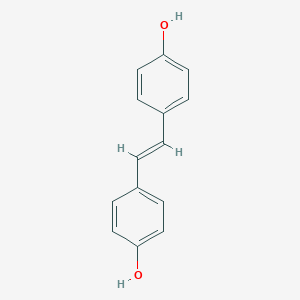
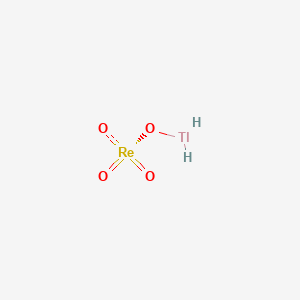
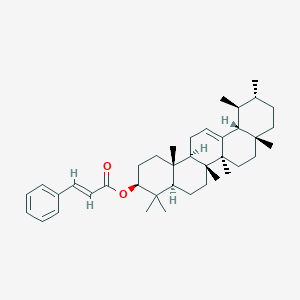
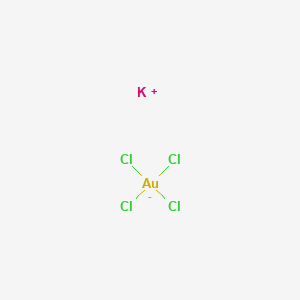
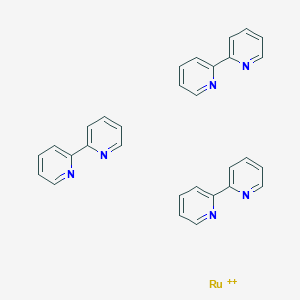
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)
